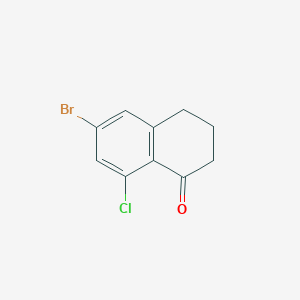![molecular formula C7H4BrN3O2 B15233850 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)
7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, with a bromine atom at the 7th position and a carboxylic acid group at the 2nd position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its significant photophysical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems. This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . One efficient methodology involves the use of β-enaminone derivatives under microwave irradiation, yielding various 2,7-disubstituted products in high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for scalable production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different functional groups using nucleophilic substitution reactions.
Cyclocondensation Reactions: The compound can participate in cyclocondensation reactions to form diverse derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cyclocondensation: Reagents such as β-enaminone derivatives and microwave irradiation are used to facilitate the reaction.
Major Products: The major products formed from these reactions include various 2,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for designing antitumor agents and enzyme inhibitors due to its ability to interact with biological targets.
Material Science: Its significant photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: The compound is used in bioimaging applications and as a chemosensor for detecting ions and molecules.
Mechanism of Action
The mechanism of action of 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antitumor activity and enzyme inhibition . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure but with the bromine atom at the 6th position.
7-Bromopyrazolo[1,5-a]pyridine: Similar structure but lacks the carboxylic acid group.
Uniqueness: 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 2nd position enhances its solubility and reactivity, making it a versatile scaffold for various applications .
Properties
IUPAC Name |
7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-2-9-6-3-4(7(12)13)10-11(5)6/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZBSLUKHZKBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
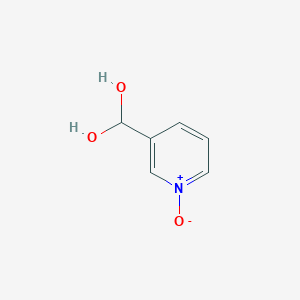
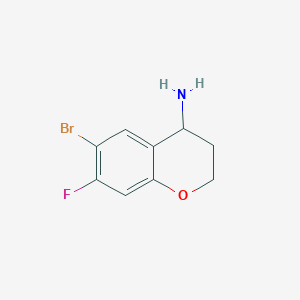
![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
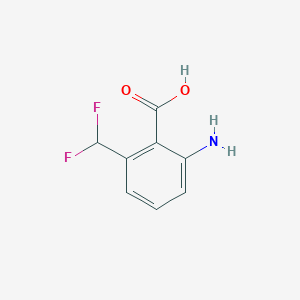
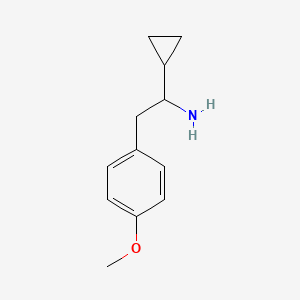
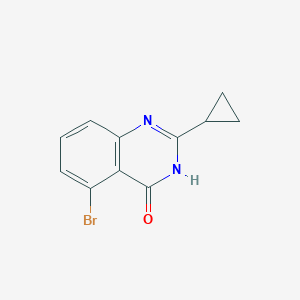
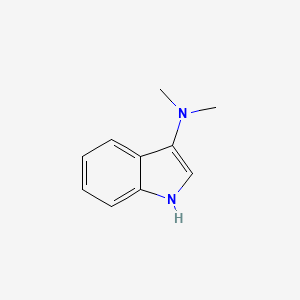


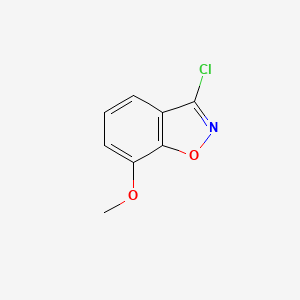
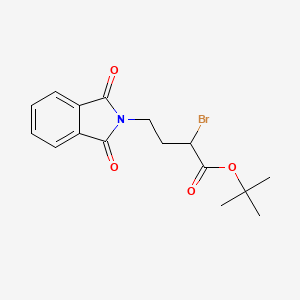
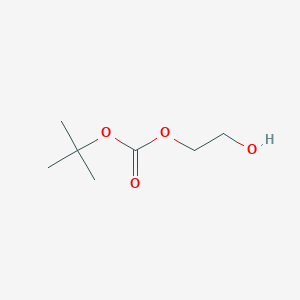
![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)
